(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is a chemical compound recognized for its relevance in neuroscience and pharmacology. It is classified under the category of psychoactive substances, particularly those that interact with serotonin receptors. This compound has implications in research areas such as addiction, memory, cognition, and various neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The compound is identified by its CAS number 65213-63-0 and has a molecular formula of CHN·HCl, indicating it contains both organic and inorganic components .
The synthesis of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride typically involves multi-step organic reactions. The primary method includes the condensation of dibenz[b,f]azepine derivatives with appropriate methylamine reagents. One common synthetic route may involve:
Technical details regarding specific reaction conditions, such as temperature, solvent systems, and catalysts, are crucial for optimizing yield and purity but are not universally standardized across all synthesis protocols.
The molecular structure of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride can be represented as follows:
The structure features a dibenzazepine core, which consists of two fused benzene rings connected to a seven-membered nitrogen-containing ring. The presence of a methylamino group at the propyl chain significantly influences its pharmacological properties.
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride participates in various chemical reactions typical of amines and heterocycles:
Understanding these reactions is vital for developing derivatives with improved efficacy or reduced side effects.
The mechanism of action for (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride primarily involves its interaction with serotonin receptors in the central nervous system. It is believed to act as a serotonin reuptake inhibitor, which increases the availability of serotonin in synaptic clefts. This action can enhance mood and cognitive functions while potentially alleviating symptoms associated with depression and anxiety disorders.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming purity and structure.
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride has several scientific applications:
The dibenzazepine scaffold emerged as a foundational structure in neuropharmacology during the mid-20th century. Imipramine (5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride), first synthesized in 1951, established the tricyclic antidepressant (TCA) class and served as the direct chemical precursor to contemporary derivatives. Its mechanism—primarily norepinephrine reuptake inhibition—revolutionized depression treatment but spurred efforts to refine selectivity and reduce side effects. Structural modifications focused on the aliphatic side chain and central ring saturation, leading to second-generation analogs. The target compound, (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride, represents a strategic simplification of imipramine’s scaffold, replacing the dimethylaminopropyl group with a methylaminopropyl moiety. This alteration reduces steric bulk, potentially enhancing receptor affinity and metabolic stability [2] [6].
Table 1: Key Structural Transitions in Dibenzazepine-Based Therapeutics
Compound | Core Modification | Pharmacological Action |
---|---|---|
Imipramine Hydrochloride | Dimethylaminopropyl side chain | Broad monoamine reuptake inhibition |
Desipramine Hydrochloride | N-desmethylation of imipramine | Selective norepinephrine reuptake inhibition |
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine HCl | Methylaminopropyl side chain; unsaturated central ring | Theoretical monoamine modulation (unconfirmed) |
Dibenzazepines exhibit remarkable structural plasticity, enabling diverse neurobiological activities. The unsaturated central ring in (3-Methylaminopropyl)-5H-dibenz[b,f]azepine (Molecular Formula: C₁₈H₂₀N₂·HCl; CAS 65213-63-0) contrasts with earlier saturated analogs like imipramine. This planar configuration enhances π-stacking interactions with aromatic residues in neurotransmitter transporters, potentially influencing binding kinetics. Clinically, dibenzazepine derivatives address depression, epilepsy (e.g., carbamazepine), and neuropathic pain due to their ability to:
The scaffold’s versatility stems from its capacity to accommodate varied substituents. For example, the methylaminopropyl side chain in the target compound may alter ionization state (pKa) versus dimethylated analogs, impacting blood-brain barrier penetration. Empirical data suggests such side-chain optimizations can enhance target specificity while mitigating anticholinergic effects common to first-generation TCAs [2] [4].
This analog (CAS 2010-13-1 for free base; 65213-63-0 for HCl salt) exemplifies scaffold-focused rational drug design. Its synthesis retains the bioactive dibenz[b,f]azepine core while introducing a methylaminopropyl side chain—a modification predicted to balance lipophilicity (LogP ~3.5) and basicity for optimized CNS distribution. Key chemical attributes include:
Table 2: Characterization Data for (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride
Parameter | Specification | Analytical Method |
---|---|---|
IUPAC Name | 3-(5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride | — |
InChI Key | AERHVELGUUKDHM-UHFFFAOYSA-N | [4] |
Alternate CAS (Free Base) | 2010-13-1 | [2] |
Synthetic Purity | >95% | HPLC |
Stability | Hydrolysis-sensitive; requires pH-controlled solutions | Accelerated stability studies |
As a research tool, this compound enables precise exploration of structure-activity relationships (SAR) within dibenzazepine pharmacology. Current applications include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3